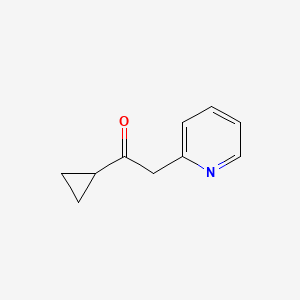

1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one

Description

Structural Features and Unique Chemical Properties within the Ethanone (B97240) Class

The chemical personality of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one is defined by its three primary structural components. The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is characterized by significant ring strain. This strain endows the adjacent carbonyl group with unique electronic properties and can influence the molecule's reactivity, often making the ketone more susceptible to certain types of reactions. nih.govscientificupdate.comacs.org

The ethanone core provides a reactive carbonyl group that can participate in a wide array of chemical transformations, including nucleophilic additions and condensation reactions. evitachem.com The pyridin-2-yl group, an aromatic heterocycle containing a nitrogen atom, introduces basicity and the potential for metal coordination, which can be exploited in catalysis and materials science. nih.govresearchgate.netresearchgate.net The presence of the pyridyl nitrogen also influences the electronic nature of the entire molecule.

The combination of these features distinguishes this compound from simpler ethanones. The interplay between the strained cyclopropyl ring and the electron-withdrawing/coordinating pyridinyl group can lead to novel reactivity and provides a platform for diverse chemical modifications.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Cyclopropyl methyl ketone | 2-Acetylpyridine |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | C₅H₈O chemicalbook.com | C₇H₇NO wikipedia.org |

| Molecular Weight | 161.20 g/mol | 84.12 g/mol chemicalbook.com | 121.14 g/mol nih.gov |

| Boiling Point | Not available | 114 °C sigmaaldrich.com | 188-189 °C wikipedia.org |

| Density | Not available | 0.849 g/mL at 25 °C sigmaaldrich.com | 1.08 g/mL wikipedia.org |

| Appearance | Not specified | Clear, colorless liquid chemicalbook.com | Viscous colorless liquid wikipedia.org |

Contextual Role as a Key Synthetic Intermediate and Molecular Building Block

The true value of this compound in chemical research lies in its role as a versatile synthetic intermediate. The reactivity of its functional groups allows it to be a starting point for the construction of more elaborate molecular architectures. For instance, the ketone functionality can be a handle for chain elongation or the introduction of new functional groups.

Analogous compounds, such as those containing piperidine (B6355638) or substituted phenyl rings instead of the pyridine (B92270) moiety, have been identified as key intermediates in the synthesis of pharmaceutical compounds. evitachem.com This suggests that this compound could similarly be employed in the development of novel drug candidates. The pyridinyl nitrogen can act as a ligand for metal catalysts or be quaternized to modify the compound's solubility and electronic properties. rsc.orgacs.org

The cyclopropyl ketone moiety itself is a valuable pharmacophore, and its presence in a molecule can enhance biological activity. scientificupdate.comnbinno.com Therefore, this compound serves as a readily available building block for incorporating this desirable structural motif into larger molecules.

Overview of Current and Emerging Research Trajectories for the Compound and its Analogs

While direct research on this compound is still emerging, the research trajectories of its structural analogs provide a clear indication of its potential applications. The cyclopropyl moiety is increasingly being incorporated into drug candidates to improve properties such as metabolic stability and potency. acs.orgresearchgate.net

Pyridine derivatives are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing this heterocycle. nih.govresearchgate.netresearchgate.netrsc.org They exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govresearchgate.netnih.gov Consequently, research involving this compound and its derivatives is likely to focus on the synthesis of new biologically active compounds.

Furthermore, the ability of the pyridinyl group to coordinate with metal ions opens up possibilities in the field of materials science and catalysis. nih.gov The development of novel ligands and catalysts based on this scaffold could be a fruitful area of investigation. The synthesis of derivatives of this compound for evaluation in various biological assays represents a significant and promising research direction. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-4-5-8)7-9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPIDEXJDRYAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340355 | |

| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57276-32-1 | |

| Record name | 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One

Established Synthetic Routes to Analogous Pyridyl Ethanones

The synthesis of pyridyl ethanones, the structural core of the target molecule, can be approached through several well-established organometallic and classical reactions. These methods provide a foundation for constructing the bond between the pyridine (B92270) ring and the ethanone (B97240) side chain.

Friedel-Crafts Acylation Strategies for Pyridyl Ketones

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, typically involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comsigmaaldrich.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.com

However, the direct application of Friedel-Crafts acylation to pyridine is generally ineffective. Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic substitution. youtube.com Furthermore, the basic nitrogen atom readily coordinates with the Lewis acid catalyst or undergoes acylation itself, forming a pyridinium (B92312) salt. youtube.comresearchgate.net This further deactivates the ring to a point where the reaction typically fails to proceed. youtube.com

Despite these limitations, alternative strategies have been developed to achieve the acylation of pyridines:

Acylation of Metalated Pyridines: A more viable approach involves the prior metalation of the pyridine ring, followed by reaction with an acylating agent. This method is discussed in more detail in the Directed Metalation section. youtube.com

Radical Acylation: Nucleophilic acyl radicals can be generated from precursors like aldehydes and added to pyridine, usually under acidic conditions which enhance the electrophilicity of the heterocycle. youtube.com

Suzuki-Miyaura Coupling Approaches for Aryl Ketones

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for forming carbon-carbon bonds, widely applied in the synthesis of complex organic molecules, including aryl ketones. acs.orgmdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov

For the synthesis of aryl ketones, including pyridyl ketones, acyl chlorides can be used as the electrophilic partner in a Suzuki-Miyaura coupling. mdpi.comnih.govacs.org This acylative coupling offers high chemoselectivity and tolerance for a wide range of functional groups. acs.org

General Reaction Scheme for Acylative Suzuki-Miyaura Coupling: R-COCl + R'-B(OH)₂ --(Pd catalyst, Base)--> R-CO-R'

Catalysts: Palladium complexes are the most common catalysts. The choice of ligand is crucial for the reaction's success. For instance, pyridine-oxazoline ligands have been shown to be effective in promoting the cleavage of C-C bonds in some Suzuki-Miyaura reactions involving ketones. acs.org

Reaction Conditions: The reaction is typically carried out in an organic solvent, sometimes with the addition of water, in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate. mdpi.comnih.gov Anhydrous conditions have also been successfully employed. nih.gov

Recent advancements have expanded the scope of substrates, allowing for the coupling of simple ketones with arylboronates through the activation of unstrained C-C bonds, offering a distinct route to functionalized aromatic ketones. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Ketone Synthesis

| Electrophile | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Arylboronic acids | Pd(PPh₃)₄ / Cs₂CO₃ | Aryl Ketones | nih.gov |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ / K₂CO₃ | Aryl Ketone | mdpi.com |

| Acetophenones | Arylboronates | Ni(cod)₂ / Ligand | Functionalized Aryl Ketones | nih.gov |

| Aryl Ketones | Arylboronic esters | Rh catalyst / Directing Group | New Aryl Ketones | acs.org |

This table is generated based on data from the text and is for illustrative purposes.

Directed Metalation and Subsequent Electrophilic Quenching Methods

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgbaranlab.org The method relies on a directing metalating group (DMG) on the ring, which coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi) or a lithium amide (e.g., LDA, LTMP), directing deprotonation to the adjacent ortho-position. clockss.orgbaranlab.org The resulting lithiated intermediate is then quenched with a suitable electrophile. clockss.org

For pyridines, which can undergo nucleophilic addition by organolithium reagents, the use of hindered lithium amide bases at low temperatures is often preferred to avoid side reactions. clockss.org The position of metalation on the pyridine ring is controlled by the location and nature of the DMG. znaturforsch.comresearchgate.net

To synthesize a pyridyl ketone via this method, the lithiated pyridine intermediate would be reacted with an acylating electrophile, such as an ester, an acyl chloride, or a Weinreb amide.

General Steps for Pyridyl Ketone Synthesis via DoM:

Metalation: A substituted pyridine is treated with a strong lithium base (e.g., LDA) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate a lithiated pyridine species regioselectively. clockss.org

Electrophilic Quench: The lithiated intermediate is reacted with an acylating agent to form the C-C bond of the ketone.

Work-up: The reaction is quenched to yield the final pyridyl ketone product.

The use of mixed metal-amido bases, such as TMP-metal reagents (where metal = Mg, Zn), can offer milder reaction conditions and improved functional group tolerance. znaturforsch.com For instance, pyridine N-oxides can be selectively metalated at the 2-position using i-PrMgCl and then trapped with electrophiles like ketones or aldehydes. thieme-connect.com

Methods for Incorporating the Cyclopropyl (B3062369) Moiety into Ketone Structures

The introduction of the cyclopropyl group is a critical step in the synthesis of the target compound. This can be achieved either by building the cyclopropane (B1198618) ring onto an existing molecule or by using a building block that already contains the cyclopropyl fragment.

Cyclopropanation Reactions of Olefinic Precursors

Cyclopropanation involves the addition of a carbene or carbenoid to a carbon-carbon double bond. To synthesize 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one via this route, a logical precursor would be an α,β-unsaturated ketone, specifically 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) (a pyridyl chalcone (B49325) analogue).

Several methods exist for the cyclopropanation of α,β-unsaturated carbonyl compounds:

Michael-Initiated Ring Closure (MIRC): This is a common strategy where a nucleophile adds to the β-position of the enone (Michael addition), followed by an intramolecular cyclization that expels a leaving group to form the cyclopropane ring. Reactions using sulfoxonium ylides are a classic example of this pathway. mdpi.comrsc.org

Phosphite-Initiated Cascade Reaction: An efficient method for the cyclopropanation of α,β-unsaturated ketones involves using α-ketoesters in a phosphite-initiated cascade reaction. This process generates α-phosphonyloxyenolate intermediates that react with the enone via a Michael addition/ring closure sequence to produce highly substituted cyclopropanes with excellent diastereoselectivity. acs.org

Catalytic Asymmetric Cyclopropanation: Chiral catalysts, such as those based on ruthenium or rhodium, can be used with diazo compounds to achieve highly stereoselective cyclopropanation of α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Selected Cyclopropanation Methods for α,β-Unsaturated Carbonyls

| Reagent/Catalyst | Substrate | Key Features | Reference |

|---|---|---|---|

| Dialkyl phosphite (B83602) / α-ketoesters | α,β-Unsaturated Ketones | Cascade reaction, high yield, excellent diastereoselectivity | acs.org |

| Vinyl Sulfoxonium Ylides | α,β-Unsaturated Carbonyls | Three-component stereoselective reaction | rsc.org |

| Chiral Ruthenium(II) Complex | α,β-Unsaturated Carbonyls | Highly stereoselective, uses methyl (diazoacetoxy)acetate | nih.gov |

| Sulfoxonium ylides | β,γ-Unsaturated Ketoesters | Chiral rhodium catalyzed, excellent enantio- and diastereoselectivity | organic-chemistry.org |

This table is generated based on data from the text and is for illustrative purposes.

Grignard Reagent Based Syntheses Involving Cyclopropyl Fragments

Grignard reagents are powerful nucleophiles widely used for C-C bond formation. purdue.edu A synthesis utilizing a cyclopropyl-containing Grignard reagent provides a direct method for introducing the desired fragment.

Cyclopropylmagnesium bromide (c-PrMgBr) is a commercially available or readily prepared Grignard reagent. sigmaaldrich.comtcichemicals.com It can be synthesized by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent like THF. tcichemicals.com The Br-Mg exchange reaction using reagents like i-PrMgCl·LiCl is also an effective method for its preparation. researchgate.net

This reagent can be used to construct the target ketone in several ways:

Reaction with a Pyridyl Acyl Chloride or Ester: The most direct approach would be the reaction of cyclopropylmagnesium bromide with a suitable 2-pyridylacetyl derivative, such as 2-(pyridin-2-yl)acetyl chloride. The Grignard reagent attacks the electrophilic carbonyl carbon to form the ketone. However, a significant side reaction with acyl chlorides is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol. youtube.com

Reaction with a Pyridyl Weinreb Amide: To avoid the over-addition problem, a Weinreb amide of 2-pyridylacetic acid (N-methoxy-N-methyl-2-(pyridin-2-yl)acetamide) can be used. The resulting chelated tetrahedral intermediate is stable until acidic workup, preventing the second addition and yielding the ketone cleanly.

Reaction with a Pyridyl Nitrile: Cyclopropylmagnesium bromide can react with 2-pyridylacetonitrile. The initial addition forms an imine salt, which upon acidic hydrolysis yields the desired ketone, this compound.

Strategies for Introducing and Functionalizing the Pyridin-2-yl Group

The introduction of the pyridin-2-yl moiety is a critical step in the synthesis of the target molecule. This can be achieved through various reactions that either start with a pre-functionalized pyridine ring or construct the pyridine ring itself.

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry, particularly for introducing substituents at the C2 and C4 positions, which are activated by the electron-withdrawing nitrogen atom. chemistry-online.com In the context of synthesizing this compound, a common strategy involves the reaction of a pyridine derivative bearing a good leaving group at the 2-position with a suitable nucleophile.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 position, forming a negatively charged intermediate that is stabilized by delocalization onto the nitrogen atom. chemistry-online.comquimicaorganica.org Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring. chemistry-online.com For instance, 2-halopyridines can react with a cyclopropylacetylide anion or a related synthetic equivalent.

The Chichibabin reaction, another example of nucleophilic substitution, involves the reaction of pyridine with sodium amide to introduce an amino group, primarily at the 2-position. chemistry-online.com While not a direct route to the target ketone, it highlights the reactivity of the C2 position towards nucleophiles. The mechanism involves the attack of the amide anion at the C2 or C4 position, followed by the elimination of a hydride ion. chemistry-online.com

Furthermore, the reactivity of pyridine N-oxides can be exploited. Sequential addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. nih.govorganic-chemistry.org This method offers a regioselective approach to functionalize the pyridine ring at the desired position.

An alternative to functionalizing a pre-existing pyridine ring is to construct the pyridine ring with the desired substituent pattern. Several named reactions are employed for this purpose, offering flexibility in the choice of starting materials.

The Kröhnke pyridine synthesis is a versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.org This method is known for its mild reaction conditions and high yields. wikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org

The Hantzsch pyridine synthesis and its variations provide another route to substituted pyridines. The classical Hantzsch synthesis involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. mdpi.com Modern variations have explored different sources for the C4 carbon of the pyridine ring, such as N-methylpyrrolidone or DMSO. mdpi.com

Cascade reactions offer an efficient pathway to highly substituted pyridines. For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones can lead to the formation of pyridine derivatives. ccspublishing.org.cn This method is practical for synthesizing a range of pyridine-containing products. ccspublishing.org.cn

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In many syntheses of pyridine derivatives, the use of a catalyst is essential. For instance, copper-catalyzed cross-coupling reactions have been developed for the synthesis of α-ketoamides from methyl ketones and pyridin-2-amines. researchgate.net The choice of base is also critical, as demonstrated in the screening of bases like LDA, LiHMDS, and NaH for enolate formation in ketone reactions. nih.gov

The solvent can significantly influence the reaction outcome. For example, the Kröhnke synthesis is often performed in glacial acetic acid or methanol. wikipedia.org In some modern approaches, environmentally friendly solvents or even solvent-free conditions are employed to enhance the sustainability of the process. researchgate.netnih.gov

Microwave irradiation has emerged as a valuable tool for accelerating reactions and improving yields. nih.gov In the synthesis of novel pyridine derivatives, microwave-assisted one-pot, four-component reactions have been shown to provide excellent yields in short reaction times. nih.gov A comparison between microwave-assisted and conventional heating methods often demonstrates the superiority of the former in terms of both yield and reaction time. nih.gov

Table 1: Comparison of Microwave (MW) vs. Conventional Heating for Pyridine Synthesis This table is a representative example based on findings for similar pyridine derivatives and illustrates the potential advantages of microwave-assisted synthesis.

| Compound | Method | Yield (%) | Time |

|---|---|---|---|

| Pyridine Derivative A | Microwave | 92 | 5 min |

| Conventional | 78 | 8 h | |

| Pyridine Derivative B | Microwave | 88 | 7 min |

| Conventional | 71 | 10 h |

Stereoselective Synthesis and Chiral Derivatization of Pyridinic Ethanones

The synthesis of enantiomerically pure or enriched pyridinic ethanones is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to specific stereoisomers.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. For example, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde can be achieved using a t-butylsulfinamide auxiliary. youtube.com The reaction of the resulting sulfinylimine with a Grignard reagent proceeds with high diastereoselectivity, and subsequent removal of the auxiliary yields the desired chiral amine. youtube.com This amine can potentially serve as a precursor for the synthesis of chiral pyridinic ethanones.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts can induce enantioselectivity in a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net The development of ketone catalysts for asymmetric photoreactions highlights the potential for creating chiral centers with high precision. researchgate.net

For molecules containing a cyclopropane ring, such as this compound, the stereochemistry of the cyclopropane ring itself can be controlled. The Corey-Chaykovsky cyclopropanation of chalcones is a well-established method for synthesizing cyclopropyl ketones. nih.gov By using chiral sulfur ylides, it is possible to achieve enantioselective cyclopropanation.

Advancements in Sustainable and Environmentally Benign Synthetic Processes

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. researchgate.netnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Multicomponent reactions (MCRs) are a key strategy in green synthesis. nih.gov By combining three or more reactants in a single step to form a complex product, MCRs reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.gov One-pot syntheses of pyridine derivatives are a prime example of this approach. nih.gov

The use of green catalysts and environmentally benign solvents is another important aspect of sustainable synthesis. researchgate.netnih.gov This includes the use of recyclable catalysts, such as solid acid catalysts like p-toluenesulfonic acid (p-TSA), and the replacement of hazardous organic solvents with water or other green alternatives. tandfonline.com

Energy-efficient techniques like microwave irradiation and ultrasound are also being increasingly employed. researchgate.netnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Furthermore, visible-light-mediated catalysis is emerging as a mild and environmentally friendly approach for various organic transformations, including the synthesis of heterocyclic compounds. acs.org

Chemical Reactivity and Derivatization of 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One

Reactivity of the Carbonyl Group

The ketone functional group is a primary site for chemical reactions, readily undergoing additions and redox transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one is electrophilic and susceptible to attack by various nucleophiles. evitachem.com These reactions, often termed nucleophilic additions, are fundamental to the derivatization of this ketone. For instance, it can react with primary amines and their derivatives, such as hydroxylamine (B1172632) or hydrazine, in condensation reactions to form imines, oximes, and hydrazones, respectively. These reactions typically proceed via a two-step addition-elimination mechanism. researchgate.net

Another important class of reactions is the aldol (B89426) and Knoevenagel condensations, where an enolate or a stabilized carbanion adds to the carbonyl group. rsc.org This allows for the formation of new carbon-carbon bonds, expanding the molecular framework.

Carbonyl Reduction and Oxidation Pathways

The carbonyl group can be reduced to a secondary alcohol, yielding 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-ol. This transformation is commonly achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com The choice of reducing agent can be critical for selectivity, especially in the presence of other reducible functional groups.

Conversely, the oxidation of the ketone is less common but can be relevant in specific contexts. For example, under certain photochemical conditions, related 1,2-diketones can undergo fragmentation reactions. rsc.org The oxidation of the adjacent methylene (B1212753) (alpha-carbon) to a carbonyl group would result in the formation of a 1,2-dione, such as 1-cyclopropyl-2-(pyridin-2-yl)ethane-1,2-dione. usp.org

Transformations at the Alpha-Carbon of the Ethanone (B97240) Moiety

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated, enabling a variety of synthetically useful reactions.

Alpha-Halogenation Reactions (e.g., Bromination) and their Synthetic Utility

The α-carbon of this compound can be halogenated, most commonly brominated, to form α-haloketones. mdpi.com These reactions can be performed using reagents like bromine (Br₂) in an appropriate solvent, often with an acid promoter. mdpi.com Alternative brominating agents such as N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide may also be employed to enhance selectivity and improve safety. nih.gov

The resulting α-bromoketone, 2-bromo-1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one, is a valuable synthetic intermediate. nih.gov The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the α-position, facilitating the synthesis of more complex molecules and heterocyclic systems. mdpi.com

Alkylation and Acylation of the Alpha-Carbon

The α-hydrogens of the ethanone moiety are acidic and can be removed by a strong base to form a nucleophilic enolate. pressbooks.pubyoutube.com A common base for this purpose is lithium diisopropylamide (LDA), which ensures nearly complete conversion to the enolate. youtube.comyoutube.com This enolate can then react with electrophiles like alkyl halides in an SN2-type reaction to introduce an alkyl group at the α-carbon. pressbooks.pubyoutube.com This process, known as α-alkylation, is a powerful method for constructing new carbon-carbon bonds. youtube.comchadsprep.com

An alternative, milder approach to α-alkylation is the Stork enamine synthesis. youtube.comchadsprep.com In this method, the ketone is first converted to an enamine by reacting it with a secondary amine. The resulting enamine is also nucleophilic and can be alkylated, followed by hydrolysis to regenerate the ketone, now with an alkyl group at the α-position. youtube.com Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group, leading to the formation of β-dicarbonyl compounds.

| Reaction Type | Reagents | Product |

| α-Alkylation | 1. LDA, -78°C; 2. Alkyl halide (e.g., CH₃Br) | 1-Cyclopropyl-1-(pyridin-2-yl)propan-2-one |

| Stork Enamine Alkylation | 1. Secondary Amine, H⁺; 2. Alkyl halide; 3. H₃O⁺ | α-Alkylated ketone |

| α-Acylation | 1. LDA; 2. Acyl chloride (e.g., CH₃COCl) | 1-Cyclopropyl-3-oxo-2-(pyridin-2-yl)butanal |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a base and a nucleophile. gcwgandhinagar.com It readily reacts with protic acids to form pyridinium (B92312) salts. gcwgandhinagar.com The nitrogen can also be alkylated by reacting with alkyl halides to form quaternary pyridinium salts. gcwgandhinagar.com Furthermore, the pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like peroxy acids. gcwgandhinagar.com This transformation can alter the reactivity of the pyridine ring, for example, by activating it for certain electrophilic substitution reactions. gcwgandhinagar.comorganic-chemistry.org

| Reaction | Reagent | Product Type |

| Protonation | Protic Acid (e.g., HCl) | Pyridinium Salt |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Pyridinium Salt |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide |

N-Alkylation and Quaternization Reactions

The pyridine ring in this compound contains a nucleophilic nitrogen atom that is susceptible to electrophilic attack. This reactivity allows for N-alkylation and quaternization reactions, leading to the formation of pyridinium salts.

The quaternization of pyridines with alkyl halides is a well-established transformation. osti.govresearchgate.net In the case of this compound, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding N-alkylpyridinium salt. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide. The presence of the cyclopropyl (B3062369) ketone moiety is not expected to significantly hinder this reaction, although the reaction conditions, such as solvent and temperature, may influence the rate and yield. google.com For instance, the use of polar aprotic solvents like THF, acetonitrile (B52724), or DMSO can facilitate this type of transformation. google.com

It is worth noting that in substituted pyridines, the position of substitution can influence the rate of quaternization due to steric effects. researchgate.net However, the substituent at the 2-position in the target molecule is sufficiently flexible, suggesting that N-alkylation should proceed readily. The formation of these quaternary ammonium (B1175870) salts can be a useful strategy for modifying the solubility and electronic properties of the molecule.

Coordination Chemistry and Metal Complexation Potential

The presence of both a pyridine nitrogen atom and a ketone oxygen atom in this compound makes it an interesting candidate as a ligand in coordination chemistry. Transition metal complexes of pyridine derivatives are numerous and have been extensively studied. wikipedia.orgroyalsocietypublishing.org The pyridine nitrogen can act as a sigma-donor to a metal center.

Furthermore, the arrangement of the pyridine nitrogen and the carbonyl oxygen in a 1,2-relationship allows for the potential of bidentate chelation to a metal ion, forming a stable five-membered ring. This chelation motif is common for ligands containing a pyridin-2-yl ketone scaffold. researchgate.netresearchgate.netnih.gov The ligand could coordinate to a variety of transition metals, such as copper(II), zinc(II), ruthenium(II), and others, through both the nitrogen and oxygen atoms. researchgate.neturfu.ru The resulting metal complexes could exhibit interesting catalytic, photophysical, or biological properties.

The coordination geometry of the resulting complexes would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.org For example, octahedral or square planar geometries are common for such complexes. wikipedia.org The cyclopropyl group, being relatively inert under typical complexation conditions, would likely be retained in the final complex, potentially influencing its steric and electronic properties.

Chemical Transformations of the Cyclopropyl Ring

The cyclopropyl group is a three-membered carbocycle that possesses significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular architectures.

Ring-Opening Reactions and Rearrangements

The presence of the adjacent ketone functionality in this compound activates the cyclopropyl ring towards nucleophilic and electrophilic attack, as well as radical-mediated processes. Acid-catalyzed rearrangements of cyclopropyl ketones are known to occur, often proceeding through a hydroxy(cyclopropyl)carbinyl cation intermediate. cdnsciencepub.comcdnsciencepub.com This can lead to the formation of various rearranged products.

The Cloke-Wilson rearrangement describes the isomerization of cyclopropyl ketones into 2,3-dihydrofurans, a transformation that can be promoted thermally or by catalysts. acs.orgrsc.org This rearrangement involves the cleavage of a C-C bond in the cyclopropane (B1198618) ring and the formation of a new C-O bond. Organocatalytic methods, for instance using DABCO (1,4-diazabicyclo[2.2.2]octane), have been developed to facilitate this type of rearrangement under milder conditions. acs.org

Furthermore, nickel-catalyzed reductive ring-opening reactions of aryl cyclopropyl ketones with alkyl bromides have been reported, leading to the regioselective formation of alkylated ketones. acs.org This suggests that this compound could potentially undergo similar transformations. The ring can also be opened through C-C activation and difunctionalization, for example, by cross-coupling with organozinc reagents in the presence of a chlorosilane. nih.govchemrxiv.org Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones represent another pathway for ring-opening and formation of cyclopentane (B165970) derivatives. nih.gov

| Reaction Type | Reagents/Conditions | Potential Product Type | Reference |

| Acid-Catalyzed Rearrangement | Protic or Lewis Acids | Rearranged Ketones | cdnsciencepub.comcdnsciencepub.com |

| Cloke-Wilson Rearrangement | Heat or Organocatalyst (e.g., DABCO) | 2,3-Dihydrofurans | acs.orgrsc.org |

| Reductive Ring-Opening | Ni-catalyst, Alkyl Bromide | Alkylated Ketones | acs.org |

| C-C Activation/Difunctionalization | Organozinc, Chlorosilane, Ni-catalyst | γ-Substituted Silyl Enol Ethers | nih.govchemrxiv.org |

| Photocatalytic [3+2] Cycloaddition | Photocatalyst, Light | Cyclopentane Derivatives | nih.gov |

Selective Functionalization of the Cyclopropyl Moiety

While ring-opening reactions are a major pathway for the reactivity of cyclopropyl ketones, selective functionalization of the cyclopropyl ring while retaining the three-membered structure is also a significant area of interest. The high C-H bond dissociation energy of the cyclopropyl group can make it resistant to some oxidative metabolic pathways. hyphadiscovery.com

Recent advances in catalysis have enabled the direct functionalization of cyclopropane rings. For example, a visible light-mediated N-heterocyclic carbene (NHC)-catalyzed 1,3-acylative chlorination of cyclopropanes has been developed. chemrxiv.org This method allows for the introduction of a chlorine atom and an acyl group across the cyclopropane ring, leading to the formation of γ-chlorinated ketones. Applying this methodology to this compound could provide a route to novel, functionalized derivatives. Additionally, methods for the site-selective chlorination of C(sp³)–H bonds could potentially be adapted for the functionalization of the cyclopropyl ring, although the reactivity of the benzylic C-H bonds adjacent to the pyridine ring would need to be considered. nih.gov

Participation in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in organic synthesis. The ketone functionality in this compound makes it a potential substrate for several well-known MCRs.

The Passerini reaction is a three-component reaction between a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org In this context, this compound could serve as the ketone component, reacting with a carboxylic acid and an isocyanide to generate a complex molecule bearing the pyridyl and cyclopropyl moieties.

Similarly, the Ugi reaction is a four-component reaction involving a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgorgsyn.orgnih.gov The participation of this compound in an Ugi reaction would lead to the formation of a bis-amide (peptidomimetic) structure, incorporating four different building blocks in a single step.

The successful application of these MCRs would depend on the reactivity of the ketone in this compound under the specific reaction conditions and its ability to compete with potential side reactions.

Advanced Analytical Characterization Methodologies for 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in piecing together the molecular puzzle of 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectra are anticipated to reveal distinct signals corresponding to the protons of the pyridinyl, cyclopropyl (B3062369), and ethanone (B97240) moieties. The aromatic protons on the pyridine (B92270) ring would typically appear in the downfield region (δ 7.0-8.6 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the ethanone substituent. The methylene (B1212753) protons adjacent to the carbonyl group and the pyridine ring are expected to resonate in the midfield region. The methine and methylene protons of the cyclopropyl group would exhibit characteristic upfield shifts, a consequence of the ring's anisotropic effects.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon of the ketone is expected to be the most downfield signal (typically δ > 195 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), while the carbons of the cyclopropyl ring and the methylene bridge will appear at higher field strengths.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would confirm the coupling relationships between adjacent protons, for instance, within the pyridine ring and between the methylene and cyclopropyl protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further delineate the molecular structure by showing longer-range couplings between protons and carbons, for example, from the methylene protons to the carbonyl carbon and the carbons of the pyridine ring.

While specific spectral data for this compound is not widely published, data from analogous structures can provide expected chemical shift ranges. rsc.orgbeilstein-journals.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridinyl-H (α to N) | 8.5 - 8.7 | d or dd | Downfield due to electronegativity of N |

| Pyridinyl-H (γ to N) | 7.6 - 7.8 | t or td | |

| Pyridinyl-H (β to N) | 7.1 - 7.3 | d or t | |

| Methylene (-CH₂-) | 3.0 - 3.5 | s or t | Adjacent to carbonyl and pyridine |

| Cyclopropyl-H (methine) | 2.0 - 2.5 | m | |

| Cyclopropyl-H (methylene) | 0.8 - 1.5 | m | Shielded by ring current effects |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | > 200 | Most downfield signal |

| Pyridinyl-C (α to N) | ~150 | |

| Pyridinyl-C (ipso) | ~153 | |

| Pyridinyl-C (γ to N) | ~137 | |

| Pyridinyl-C (β to N) | ~124, ~121 | |

| Methylene (-CH₂-) | 45 - 55 | |

| Cyclopropyl-C (methine) | 15 - 25 | |

| Cyclopropyl-C (methylene) | 5 - 15 | Most upfield signals |

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation patterns. The compound has a molecular formula of C₁₀H₁₁NO and a monoisotopic mass of approximately 161.08 g/mol . capotchem.comepa.gov

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

In GC-MS or LC-MS , the compound would be ionized, commonly by electron ionization (EI) or electrospray ionization (ESI). The resulting mass spectrum would show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern is indicative of the molecule's structure. Expected fragmentation pathways for this compound could include:

Cleavage of the bond between the carbonyl group and the cyclopropyl ring, leading to a cyclopropylcarbonyl cation or a pyridin-2-ylmethyl radical.

McLafferty rearrangement if structurally feasible, though less likely for this specific structure.

Loss of neutral molecules such as CO.

Fragmentation of the pyridine ring.

Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy. rsc.orgnist.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Possible Structure/Identity | Notes |

| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 133 | [M - CO]⁺ | Loss of carbon monoxide |

| 93 | [C₅H₄NCH₂]⁺ | Pyridin-2-ylmethyl cation |

| 92 | [C₅H₄NCH]⁺• | Radical cation from cleavage |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy is particularly sensitive to polar bonds. Key absorption bands expected in the IR spectrum include:

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. This frequency may be influenced by conjugation with the cyclopropyl ring.

C-H stretching vibrations of the aromatic pyridine ring and the aliphatic cyclopropyl and methylene groups in the region of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Vibrations associated with the cyclopropyl ring, which can appear in the fingerprint region.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for observing the C=C bonds of the pyridine ring and the symmetric vibrations of the cyclopropyl ring. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nist.govnist.gov

Interactive Table: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Weak) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H | Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Medium) |

| Cyclopropyl Ring | Ring "breathing" | ~1020 | ~1020 |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts, thereby assessing its purity and creating a profile of any minor components.

Gas Chromatography (GC) is a suitable technique for the analysis of this compound, given its likely volatility. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities.

The choice of the GC column is critical; a mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would likely provide good separation of the target compound from related impurities. The retention time of the compound is a key identifier, and the peak area can be used to quantify its concentration. Impurity profiling by GC-MS would involve identifying the structures of any other peaks present in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds, and it is highly applicable to this compound.

Method Development would involve selecting an appropriate stationary phase, mobile phase, and detector. A reversed-phase C18 column is a common starting point. The mobile phase would likely consist of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic pyridine moiety) and an organic solvent such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized using either an isocratic or a gradient elution to achieve the best separation. A UV detector would be suitable for detection, as the pyridine ring and carbonyl group are chromophores that absorb UV light.

Method Validation , following guidelines from the International Council for Harmonisation (ICH), would be performed to ensure the method is reliable and reproducible. rsc.orgevitachem.comimpactfactor.org This would include assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Table: Typical HPLC Validation Parameters

| Parameter | Acceptance Criteria | Purpose |

| Specificity | Analyte peak is well-resolved from other peaks | To ensure the method is selective for the target compound |

| Linearity (r²) | ≥ 0.999 | To demonstrate a proportional response to concentration |

| Accuracy (% Recovery) | 98 - 102% | To show the method gives the "true" value |

| Precision (% RSD) | ≤ 2% | To demonstrate the reproducibility of the method |

| LOD | Signal-to-Noise Ratio of 3:1 | To determine the lowest detectable concentration |

| LOQ | Signal-to-Noise Ratio of 10:1 | To determine the lowest quantifiable concentration |

| Robustness | No significant change in results with small variations | To show the method is reliable under varied conditions |

Ultra-Performance Liquid Chromatography (UPLC) in Advanced Separations

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analytical characterization of this compound, UPLC provides a powerful tool for achieving high-efficiency separations, which is critical for resolving the analyte from potential impurities, degradants, or metabolites.

The separation mechanism in UPLC is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The choice of stationary phase is crucial; for a compound like this compound, which possesses a moderately polar pyridinyl group and a nonpolar cyclopropyl ketone moiety, a reversed-phase column, such as a C18 or a phenyl column, is typically employed. doi.org The use of sub-2 µm particles in UPLC columns leads to a significant increase in peak efficiency and a reduction in peak width, allowing for the separation of closely eluting compounds. doi.org

A typical UPLC method for the analysis of this compound would involve a gradient elution, where the composition of the mobile phase is changed over time to ensure optimal separation of all components in a sample mixture. A common mobile phase combination for such an analysis would consist of an aqueous component (often containing a buffer like ammonium formate (B1220265) or a small percentage of an acid like formic acid to control pH and improve peak shape) and an organic modifier, such as acetonitrile or methanol. nih.govmdpi.com The rapid gradient capabilities of UPLC systems, combined with the high-resolution columns, can significantly shorten analysis times to just a few minutes, a substantial improvement over conventional HPLC methods. doi.orgfrontiersin.org

The following table outlines a representative UPLC method for the separation of this compound.

Table 1: Representative UPLC Method Parameters for this compound

| Parameter | Condition |

| Chromatographic System | Waters ACQUITY UPLC I-Class system or equivalent nih.gov |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C doi.org |

| Injection Volume | 1 µL |

| Gradient Program | 5% to 95% B over 5 minutes |

| Detector | UV-Vis or Mass Spectrometer |

Method Development and Validation for Quantitative Analysis (e.g., ICH Guidelines)

The development and validation of an analytical method for the quantitative determination of this compound are essential to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, specifically ICH Q2(R1), which outlines the validation parameters that need to be assessed. europa.eu These parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Method Development:

The initial phase of method development focuses on optimizing the chromatographic conditions to achieve a robust and reliable separation. This involves selecting an appropriate column and mobile phase, as well as optimizing the gradient, flow rate, and temperature to ensure a good peak shape and resolution for this compound, separating it from any impurities or degradation products. doi.orgmdpi.com The use of a design of experiments (DoE) approach can be beneficial in systematically optimizing these parameters. mdpi.com

Method Validation:

Once the method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. europa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. europa.eu For this compound, this would be demonstrated by spiking the sample with known impurities and showing that the peak for the main compound is not affected. europa.eu

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of dilutions of a standard solution. For an assay of this compound, the range would typically be 80% to 120% of the target concentration. europa.eu

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.goveuropa.eu

The following table provides an example of acceptance criteria for the validation of a quantitative UPLC method for this compound, based on ICH guidelines.

Table 2: Example Validation Parameters and Acceptance Criteria for a UPLC Assay of this compound

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound is free from interference from impurities and degradants. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.gov |

| Range | 80% to 120% of the nominal concentration europa.eu |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (Repeatability, RSD%) | ≤ 2.0% |

| Precision (Intermediate Precision, RSD%) | ≤ 3.0% |

The successful validation of the analytical method ensures that it is fit for its intended purpose, providing reliable and accurate quantitative data for this compound in various applications, such as quality control of bulk drug substance or in research settings.

Mechanistic Investigations and Reaction Engineering for Synthetic Pathways Involving 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One

Elucidation of Specific Reaction Mechanisms in Synthesis

The synthesis of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one can be envisioned through several plausible mechanistic pathways, primarily involving the formation of the cyclopropyl (B3062369) ring and the carbon-carbon bond connecting the cyclopropyl and pyridinyl moieties. While specific mechanistic studies for this exact molecule are not extensively documented in publicly available literature, analogies can be drawn from the synthesis of related donor-acceptor cyclopropanes and pyridinyl derivatives.

One common method for the synthesis of similar 1-acyl-2-arylcyclopropanes is the Corey-Chaykovsky cyclopropanation of chalcones. nih.gov In a hypothetical synthesis of this compound, a key intermediate would be a chalcone-like precursor, (E)-1-cyclopropyl-3-(pyridin-2-yl)prop-2-en-1-one. The mechanism would likely involve the nucleophilic attack of a sulfur ylide, such as dimethylsulfoxonium methylide, on the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic substitution to form the three-membered ring and eliminate dimethyl sulfoxide.

Another potential route involves the reaction of a pyridinium (B92312) ylide with a cyclopropyl-containing electrophile. For instance, pyridinium 1,4-zwitterions have been shown to undergo cyclization reactions with various partners. mdpi.com A plausible, though not explicitly documented, mechanism could involve the generation of a pyridin-2-yl anion or a related nucleophile, which then reacts with a suitable cyclopropyl electrophile.

Computational studies on related systems, such as the synthesis of pyrrolidinedione derivatives, highlight the importance of transition states and energy barriers in cyclization processes. rsc.org A thorough mechanistic elucidation for the synthesis of this compound would necessitate similar computational and experimental studies to determine the precise nature of intermediates and transition states.

Role of Catalysis in Directed Transformations (e.g., Copper-Catalyzed Reactions)

Catalysis, particularly using transition metals like copper, plays a significant role in the synthesis and transformation of molecules containing pyridine (B92270) and cyclopropane (B1198618) functionalities. Copper catalysts are well-known to activate alkynes, facilitate cross-coupling reactions, and participate in cyclization and addition reactions. mdpi.com

In the context of transformations involving this compound, copper catalysis could be employed for several purposes:

Ring-opening reactions: The strained cyclopropane ring can be opened under catalytic conditions to generate new functional groups. Copper catalysts can facilitate the addition of nucleophiles across the cyclopropane ring.

Cross-coupling reactions: The pyridine ring can be a substrate for copper-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

Asymmetric synthesis: Chiral copper complexes are effective catalysts for enantioselective reactions. researchgate.net In the synthesis of chiral derivatives of this compound, a copper catalyst with a chiral ligand could be used to control the stereochemistry.

The table below summarizes some examples of copper-catalyzed reactions involving related pyridine and cyclopropane compounds, illustrating the potential catalytic transformations applicable to this compound.

| Catalyst System | Reactant Types | Product Type | Potential Application to Target Compound |

| Copper(II) complexes with 2-(pyridin-2-yl)imidazolidine-4-thione derivatives | Aldehydes, Nitromethane | Nitroaldol products | Asymmetric transformations of the ketone functionality |

| Copper catalyst with alkyne and pyridinium 1,4-zwitterion | Alkynes, Pyridinium 1,4-zwitterions | Indolizines | Synthesis of related heterocyclic systems from pyridine precursors |

| Copper-catalyzed addition to 2-aza-2,4-cyclopentadienone | Carbonyl-ene-nitriles, Aromatics/Ketones | Pyrrolin-2-ones | Functionalization of the pyridine ring or ketone moiety |

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Thermodynamic Data: While specific thermodynamic parameters for this compound have not been reported, data for the related compound, 1-cyclopropylethanone (methyl cyclopropyl ketone), is available and can provide some context. chemeo.comnist.gov

Table of Thermodynamic Properties for 1-Cyclopropylethanone

| Property | Value | Units |

|---|---|---|

| Enthalpy of formation (liquid) | -133.5 ± 1.2 | kJ/mol |

| Enthalpy of combustion (liquid) | -2959.3 ± 1.1 | kJ/mol |

Data sourced from the NIST WebBook. nist.gov

These values for a simpler cyclopropyl ketone can serve as a baseline for computational estimations of the thermodynamic properties of the more complex target molecule. The presence of the pyridinyl group would be expected to significantly alter these values.

Kinetic Data: No specific kinetic studies on the formation of this compound have been published. To determine the rate law, rate constants, and activation energies for its synthesis, dedicated experiments would be required. These would likely involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations).

Process Analytical Technology (PAT) Applications in Reaction Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. nih.govdtu.dk While there are no specific PAT applications documented for the synthesis of this compound, the principles of PAT are broadly applicable to its production.

In a hypothetical production process for this compound, PAT tools could be implemented to monitor and control key parameters in real-time.

Potential PAT Applications in the Synthesis of this compound

| PAT Tool | Parameter to Monitor | Benefit |

|---|---|---|

| FTIR/Raman Spectroscopy | Reactant consumption, product formation, intermediate buildup | Real-time reaction progress monitoring, endpoint determination, detection of side reactions. |

| Chromatography (e.g., HPLC, UPLC) | Purity of reactants and product, impurity profiling | Ensures quality of starting materials and final product, provides detailed information on reaction byproducts. |

| Calorimetry | Heat flow of the reaction | Ensures reaction safety by monitoring heat release, provides kinetic information. mt.com |

| Particle Size Analysis | Crystal size and distribution during crystallization | Controls the physical properties of the final solid product. |

The implementation of these PAT tools would lead to a more robust and controlled manufacturing process, improved product quality and consistency, and potentially reduced production costs. mt.comnih.gov

Structure Activity Relationship Sar Studies of 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One Derivatives

Influence of the Cyclopropyl (B3062369) Moiety on Biological Profile and Pharmacokinetics

The cyclopropyl group is a highly valued substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological profile. rsc.orgnih.govnih.gov Its unique steric and electronic properties can significantly impact both the biological activity and pharmacokinetic parameters of derivatives of 1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one.

The compact and rigid nature of the cyclopropyl ring can introduce conformational constraints on the parent molecule. rsc.org This restriction of rotational freedom can lead to a more favorable, pre-organized conformation for binding to a biological target, potentially increasing potency. rsc.orgnih.gov The cyclopropyl group can also serve as a bioisostere for other functionalities, such as a vinyl or carbonyl group, while offering a distinct three-dimensional shape that can be exploited for selective interactions within a binding pocket.

From a pharmacokinetic perspective, the cyclopropyl moiety is often employed to improve metabolic stability. nih.govresearchgate.net The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups. researchgate.net This can lead to a longer half-life and reduced clearance of the drug candidate. For instance, replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl ring can block a key site of metabolism, thereby enhancing the compound's in vivo exposure. rsc.org However, it is important to note that in some cases, particularly when attached to an amine, the cyclopropyl ring itself can undergo metabolism, potentially leading to the formation of reactive intermediates. researchgate.net

The influence of the cyclopropyl moiety on the biological and pharmacokinetic profile can be summarized in the following table, which illustrates hypothetical SAR trends based on common observations in medicinal chemistry.

| Modification | Rationale | Expected Impact on Potency | Expected Impact on Metabolic Stability |

|---|---|---|---|

| Replacement of cyclopropyl with isopropyl | Increase lipophilicity and steric bulk | Variable; may decrease due to loss of conformational rigidity | Likely decrease due to susceptibility to CYP-mediated oxidation |

| Introduction of a methyl group on the cyclopropyl ring | Probe for additional binding interactions and block potential metabolism | Potentially increase if it occupies a favorable pocket | May increase by sterically hindering metabolism of the ring |

| Replacement of cyclopropyl with a cyclobutyl group | Increase ring size and alter conformation | Likely decrease due to increased conformational flexibility | Variable; may not offer the same metabolic protection |

Contribution of the Pyridin-2-yl Moiety to Ligand-Target Interactions and Selectivity

The aromatic nature of the pyridine (B92270) ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. These interactions can significantly contribute to the binding affinity of the ligand. Furthermore, the pyridine ring can be substituted at various positions to modulate its electronic properties and to probe for additional interactions. For example, the introduction of electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds, while electron-withdrawing groups can have the opposite effect but may be favorable for other interactions. researchgate.net

Substitutions on the pyridine ring can also play a critical role in determining the selectivity of a compound for its intended target over other related proteins. By introducing substituents that create steric hindrance or favorable interactions with specific residues in the target's binding site that are not present in off-target proteins, selectivity can be significantly improved.

The following table provides a hypothetical overview of how modifications to the pyridin-2-yl moiety might influence ligand-target interactions and selectivity.

| Modification on Pyridine Ring | Rationale | Expected Impact on Binding Affinity | Expected Impact on Selectivity |

|---|---|---|---|

| Addition of a 4-methyl group | Probe for hydrophobic pocket | May increase if a hydrophobic pocket is present | May increase by exploiting unique features of the target's binding site |

| Addition of a 5-fluoro group | Alter electronic properties and potentially form halogen bonds | May increase due to favorable electrostatic or halogen bonding interactions | Can be highly specific to the target's electronic environment |

| Replacement of pyridine with a phenyl ring | Remove hydrogen bond accepting nitrogen | Likely decrease due to loss of a key hydrogen bond | May decrease due to the loss of a specific interaction |

Modulation of Biological Activity through Modifications of the Ethanone (B97240) Linker

The ethanone linker in this compound provides a crucial connection between the cyclopropyl and pyridin-2-yl moieties. Modifications to this two-carbon chain can significantly alter the molecule's conformation, flexibility, and the spatial orientation of the two flanking groups, thereby modulating its biological activity.

Introducing substituents on the ethanone linker can have profound effects on the compound's interaction with its biological target. For example, the addition of a methyl group could introduce a new chiral center and provide an additional point of interaction with the target, potentially increasing potency and selectivity. Altering the length of the linker, for instance, by extending it to a propanone or shortening it to a methanone, would change the distance between the cyclopropyl and pyridin-2-yl groups, which could be critical for optimal binding.

An illustrative table of potential modifications to the ethanone linker and their expected impact on biological activity is presented below.

| Linker Modification | Rationale | Expected Impact on Biological Activity |

|---|---|---|

| Methylation of the α-carbon to the ketone | Introduce a chiral center and steric bulk | Potentially stereospecific increase in activity |

| Extension to a propanone linker | Increase distance between terminal groups | Dependent on the optimal distance for target binding |

| Reduction of the ketone to a hydroxyl group | Change from a hydrogen bond acceptor to a donor/acceptor | Significant change in binding mode and potency |

| Replacement of the ketone with an amide | Introduce a hydrogen bond donor and alter electronic properties | May alter binding affinity and metabolic stability |

Pharmacophore Mapping and Identification for Lead Optimization

Pharmacophore mapping is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of active this compound derivatives, a pharmacophore model can be generated to guide lead optimization efforts. jocpr.com

A typical pharmacophore model for this class of compounds would likely include features such as a hydrogen bond acceptor (from the pyridine nitrogen and the ketone oxygen), a hydrophobic feature (from the cyclopropyl ring), and an aromatic feature (from the pyridine ring). The spatial relationships between these features, including distances and angles, are critical for biological activity.

Once a pharmacophore model is developed and validated, it can be used for several purposes in lead optimization. It can serve as a 3D query to search large chemical databases for novel scaffolds that fit the pharmacophoric requirements, a process known as virtual screening. This can lead to the identification of new chemical series with potentially improved properties. Additionally, the pharmacophore model can be used to guide the design of new analogs of this compound by suggesting modifications that better satisfy the pharmacophoric constraints or introduce new favorable interactions. This can help in prioritizing the synthesis of compounds that are more likely to have improved potency and selectivity.

A hypothetical pharmacophore model for this scaffold might include the features outlined in the table below.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction with Target |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Pyridine Nitrogen | Interaction with a hydrogen bond donor residue (e.g., backbone NH) |

| Hydrogen Bond Acceptor 2 | Ketone Oxygen | Interaction with a hydrogen bond donor residue |

| Hydrophobic/Aromatic Feature | Cyclopropyl Ring | Interaction with a hydrophobic pocket |

| Aromatic Ring | Pyridin-2-yl Ring | π-π stacking with aromatic residues |

Strategies for Minimizing Reactive Metabolite Formation through Structural Design

A critical aspect of drug design is the minimization of the formation of reactive metabolites, which can lead to idiosyncratic drug toxicities. nih.govrsc.org For compounds like this compound, the pyridine ring can be susceptible to oxidative metabolism, potentially forming reactive species. rsc.org

Several structural design strategies can be employed to mitigate this risk. One common approach is to block sites of metabolism by introducing sterically hindering groups. For example, the addition of a bulky substituent near a potential site of oxidation on the pyridine ring can prevent CYP enzymes from accessing and metabolizing that position.

Another strategy involves modulating the electronic properties of the molecule to make it less prone to oxidation. cornellpharmacology.org Introducing electron-withdrawing groups on the pyridine ring can decrease its electron density, making it less susceptible to oxidative metabolism. Conversely, replacing the pyridine ring with a more metabolically stable heterocycle, while aiming to maintain the necessary binding interactions, is another viable approach.

The following table summarizes some of the key strategies for minimizing reactive metabolite formation in this chemical series.

| Design Strategy | Mechanism of Risk Reduction | Example Modification |

|---|---|---|

| Steric hindrance | Blocking access of metabolic enzymes to a vulnerable site | Introduction of a methyl or t-butyl group adjacent to a potential metabolic hotspot on the pyridine ring |

| Electronic modulation | Reducing the electron density of the aromatic ring to decrease susceptibility to oxidation | Incorporation of a fluorine or trifluoromethyl group on the pyridine ring |

| Bioisosteric replacement | Replacing a metabolically labile moiety with a more stable group that retains key binding interactions | Replacing the pyridine ring with a pyrimidine (B1678525) or other electron-deficient heterocycle |

| Metabolic shunting | Introducing a "soft spot" that is metabolized to a non-toxic product, thus diverting metabolism away from the formation of reactive species | Adding a readily metabolizable group at a non-critical position |

Computational and Theoretical Chemistry of 1 Cyclopropyl 2 Pyridin 2 Yl Ethan 1 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. For 1-Cyclopropyl-2-(pyridin-2-yl)ethan-1-one, molecular docking studies can identify potential protein targets and elucidate the key interactions driving its binding.

Given the presence of the pyridine (B92270) ring, a common moiety in kinase inhibitors, molecular docking simulations could be performed against the ATP-binding sites of various kinases. ijfmr.comijfmr.com For instance, kinases such as Cyclin-Dependent Kinase 9 (CDK9) are known targets for pyridine derivatives. ijfmr.comijfmr.com A typical molecular docking workflow would involve preparing the 3D structure of this compound and the crystal structures of potential protein targets. The docking algorithm would then systematically explore various conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding energy.

The analysis of the docking poses would reveal crucial ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The pyridine nitrogen of this compound, for example, could act as a hydrogen bond acceptor with backbone amides in a kinase hinge region. The cyclopropyl (B3062369) and phenyl rings can engage in hydrophobic and pi-pi stacking interactions with nonpolar and aromatic residues in the binding pocket. nih.gov

A hypothetical molecular docking study of this compound against a panel of kinases might yield the following results:

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | Leu83, Glu81, Phe80 |

| Glycogen Synthase Kinase 3 (GSK-3) | 1Q3D | -7.9 | Val135, Asp133, Tyr134 |

| p38 Mitogen-Activated Protein Kinase | 1A9U | -8.2 | Met109, Gly110, Thr106 |